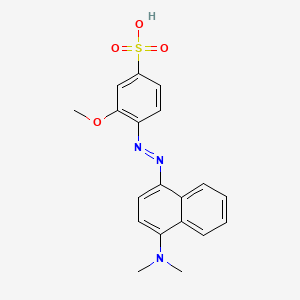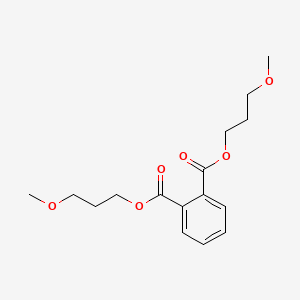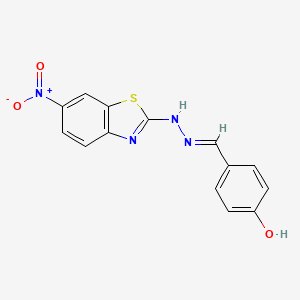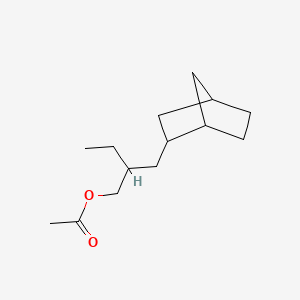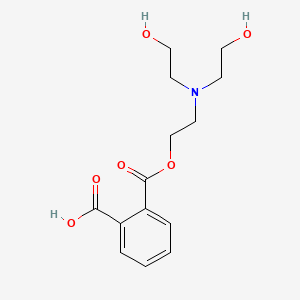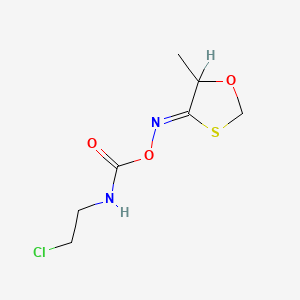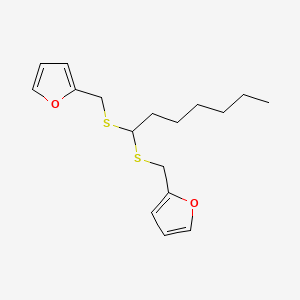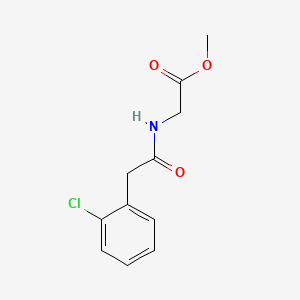
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester typically involves the acylation of glycine methyl ester with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters depending on the nucleophile used.
科学研究应用
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
相似化合物的比较
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar COX inhibition properties.
Naproxen: Also inhibits COX enzymes and is used for its anti-inflammatory effects.
Diclofenac: A potent COX inhibitor with a similar mechanism of action.
Uniqueness
Glycine, N-((2-chlorophenyl)acetyl)-, methyl ester is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methyl ester group enhances its lipophilicity, potentially improving its absorption and bioavailability compared to other similar compounds .
属性
CAS 编号 |
53056-12-5 |
|---|---|
分子式 |
C11H12ClNO3 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) |
InChI 键 |
FUERIIOYVVLVBW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


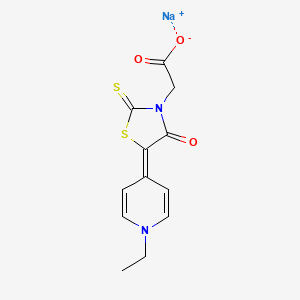
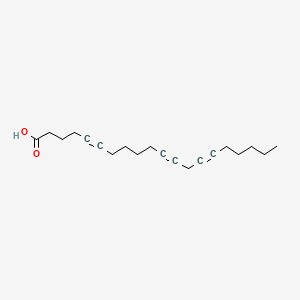
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
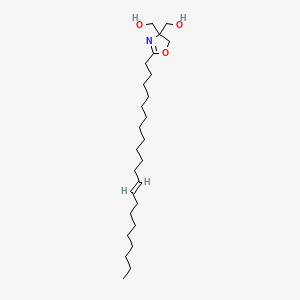
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)

